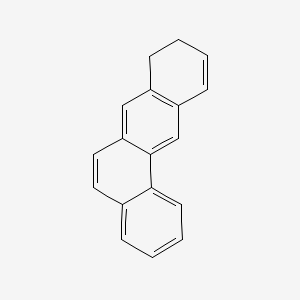
Benz(a)anthracene, 8,9-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(a)anthracene, 8,9-dihydro- is a polycyclic aromatic hydrocarbon (PAH) with a structure consisting of four fused benzene rings. This compound is a derivative of benz(a)anthracene and is known for its significant role in environmental chemistry and toxicology. It is produced during the incomplete combustion of organic matter and is found in substances such as tobacco smoke and fossil fuels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(a)anthracene, 8,9-dihydro- typically involves the reduction of benz(a)anthracene. One common method includes the catalytic hydrogenation of benz(a)anthracene using a palladium catalyst under hydrogen gas at elevated pressures and temperatures .
Industrial Production Methods: Industrial production of this compound often involves the same catalytic hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve purification steps such as recrystallization and chromatography to remove impurities .
Chemical Reactions Analysis
Types of Reactions: Benz(a)anthracene, 8,9-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form dihydrodiols and other oxidized derivatives.
Reduction: Further reduction can lead to the formation of tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Dihydrodiols and quinones.
Reduction: Tetrahydrobenz(a)anthracene derivatives.
Substitution: Halogenated benz(a)anthracene derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of Benz(a)anthracene, 8,9-dihydro- involves its metabolic activation by cytochrome P450 enzymes. The compound is converted into reactive intermediates, such as epoxides and dihydrodiols, which can form covalent adducts with DNA. These DNA adducts can lead to mutations and initiate carcinogenesis . The primary molecular targets include DNA and various enzymes involved in detoxification and repair processes .
Comparison with Similar Compounds
Benz(a)anthracene: The parent compound, known for its carcinogenic properties.
7,12-Dimethylbenz(a)anthracene: A potent carcinogen used in cancer research.
Benzo(a)pyrene: Another PAH with similar structure and carcinogenic potential.
Uniqueness: Benz(a)anthracene, 8,9-dihydro- is unique due to its specific metabolic pathways and the types of DNA adducts it forms. Its reduced form makes it less reactive compared to its parent compound, benz(a)anthracene, but it still retains significant biological activity .
Properties
CAS No. |
60968-17-4 |
|---|---|
Molecular Formula |
C18H14 |
Molecular Weight |
230.3 g/mol |
IUPAC Name |
8,9-dihydrobenzo[a]anthracene |
InChI |
InChI=1S/C18H14/c1-2-7-15-12-18-16(11-14(15)6-1)10-9-13-5-3-4-8-17(13)18/h2-5,7-12H,1,6H2 |
InChI Key |
PSPKRGQSBJQZGE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C1)C=C3C(=C2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















